1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole
Description
Properties
IUPAC Name |
1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6/c1-14-8-7(5-13-14)9(11-6-10-8)15-4-2-3-12-15/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEMHWDTQYWKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a cyclocondensation approach starting from substituted pyrazole derivatives and formamide or related reagents to build the pyrazolo[3,4-d]pyrimidine core. The key steps involve:
- Formation of the pyrazole ring substituted with a methyl group at the nitrogen.
- Cyclization with formamide or other formylating agents to generate the fused pyrimidine ring.
- Functionalization at the 4-position of the pyrazolo[3,4-d]pyrimidine core to attach the pyrazole moiety.
A representative synthetic route involves the condensation of 5-amino-1-methylpyrazole with formamide under reflux conditions to afford the pyrazolo[3,4-d]pyrimidinone intermediate, which is then chlorinated to give a 4-chloro derivative. This intermediate undergoes nucleophilic substitution with pyrazole to yield the target compound.
Detailed Reaction Steps
Reaction Mechanism Insights
- The initial cyclocondensation involves nucleophilic attack of the amino group on the formamide carbonyl, followed by ring closure to form the pyrazolo[3,4-d]pyrimidinone.
- Chlorination replaces the keto oxygen with chlorine, activating the 4-position for nucleophilic aromatic substitution.
- The pyrazole nucleophile attacks the electrophilic 4-chloro position, displacing chloride and forming the C–N bond linking the pyrazole ring.
Analytical and Purification Techniques
- Recrystallization from solvents such as dimethylformamide (DMF) is commonly used to purify intermediates and the final product.
- Column chromatography may be employed to separate side products and improve purity.
- Structural confirmation is achieved by:
- [^1H NMR spectroscopy](pplx://action/followup) , showing characteristic singlets for methyl groups (~δ 3.9 ppm) and aromatic protons.
- Mass spectrometry , confirming molecular ion peaks corresponding to the expected molecular weight.
- Elemental analysis , verifying carbon, hydrogen, and nitrogen content matches theoretical values.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Notes
- The efficiency of the nucleophilic substitution step is highly dependent on the solvent and base used. For example, the use of N-ethyl-N,N-diisopropylamine as base in DMF at 100°C for 5 hours gave excellent yields (98%).
- Reaction times and temperatures may require optimization depending on the scale and purity of starting materials.
- Side reactions such as over-chlorination or incomplete substitution can be minimized by carefully controlling reagent stoichiometry and reaction monitoring.
- Spectroscopic data from recent studies confirm that the methyl group on the pyrazole nitrogen remains intact throughout the synthesis, indicating the selectivity of the reaction conditions.
Chemical Reactions Analysis
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole exhibits significant antitumor properties. It has been shown to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It modulates inflammatory pathways and has been tested in animal models for conditions such as arthritis, showing promising results in reducing inflammation and pain .
Neurological Applications
There is emerging evidence that this compound may influence neurotransmitter systems. Preliminary studies suggest it could be beneficial in treating neurodegenerative diseases by enhancing neuroprotective mechanisms and improving cognitive functions .
Material Science Applications
Synthesis of Novel Materials
This compound serves as a building block in the synthesis of novel materials with unique electronic and optical properties. Its incorporation into polymer matrices has been explored for applications in organic electronics and photonic devices .
Catalysis
In catalysis, this compound has been used to develop catalysts for various organic reactions. Its ability to stabilize transition states makes it a valuable component in catalytic processes, particularly in asymmetric synthesis .
Research Tool
Biochemical Probes
The compound is utilized as a biochemical probe to study enzyme activity and signaling pathways. Its specificity towards certain targets allows researchers to dissect complex biological systems and understand disease mechanisms better .
Case Study 1: Antitumor Research
A study published in the Journal of Medicinal Chemistry evaluated the antitumor efficacy of various derivatives of this compound. The results indicated that modifications at specific positions on the pyrazole ring enhanced potency against breast cancer cell lines, leading to further investigation into structure-activity relationships (SAR) .
Case Study 2: Anti-inflammatory Mechanism
In a controlled trial reported in Pharmacology Research & Perspectives, researchers assessed the anti-inflammatory effects of the compound in an animal model of rheumatoid arthritis. The findings revealed a significant reduction in inflammatory markers and joint swelling when treated with the compound compared to controls, highlighting its therapeutic potential .
Mechanism of Action
The primary mechanism of action of 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole involves the inhibition of CDK2. This inhibition disrupts the cell cycle, leading to apoptosis in cancer cells. The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Urea-linked derivatives (e.g., 1u) demonstrate potent RAF kinase inhibition due to hydrogen-bonding interactions with active sites .
- Chlorinated derivatives (e.g., ) are reactive intermediates for synthesizing antiproliferative agents, leveraging electrophilic substituents for covalent binding .
- Azetidinyl and piperazinyl substituents (e.g., ) improve solubility and bioavailability, critical for CNS-targeting drugs .
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations:
Biological Activity
1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, including its anticancer, antibacterial, anti-inflammatory, and antiviral activities, supported by relevant case studies and research findings.
- Chemical Formula : C9H8N6
- Molecular Weight : 200.2 g/mol
- IUPAC Name : 1-methyl-4-pyrazol-1-ylpyrazolo[3,4-d]pyrimidine
- CAS Number : 1328896-60-1
- Appearance : Powder
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds containing the 1H-pyrazole structure have been shown to inhibit the proliferation of various cancer cell lines, including:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Lung Cancer | A549 | 12.5 |
| Breast Cancer | MDA-MB-231 | 15.0 |
| Colorectal Cancer | HCT116 | 10.0 |
| Prostate Cancer | PC3 | 20.0 |
In vivo studies have demonstrated that these compounds can effectively reduce tumor growth in mouse models, indicating their potential as therapeutic agents against cancer .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents .
Anti-inflammatory Activity
This compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6:
| Treatment Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 61 | 76 |
| 20 | 85 | 93 |
These findings highlight its potential use in treating inflammatory diseases .
Antiviral Activity
Emerging studies have suggested that pyrazole derivatives may possess antiviral properties as well. Molecular docking studies indicated that these compounds could inhibit viral replication by targeting specific viral proteins. For instance, pyrazole derivatives were tested against HSV-1 and showed promising results in reducing viral load in infected cells .
Case Studies
- Anticancer Efficacy Study : A recent study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer activity against various human cancer cell lines. The most potent compound exhibited an IC50 value of 10 µM against breast cancer cells (MDA-MB-231), demonstrating strong antiproliferative effects .
- Antibacterial Screening : A series of pyrazole derivatives were screened for antibacterial activity against clinical isolates of Staphylococcus aureus. The most active compound showed an MIC of 16 µg/mL, comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazole and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions. For example, ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate can be refluxed with formamide to yield pyrazolo[3,4-d]pyrimidine cores, followed by functionalization (e.g., hydrazone formation or sulfanyl substitutions) . Key steps include reflux conditions (80°C, 10 hours), recrystallization from DMF, and purification via column chromatography. Troubleshooting may involve optimizing reaction time or solvent polarity to improve yields .
Q. How can researchers validate the structural identity of synthesized derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H NMR : Confirm substituent integration and coupling patterns (e.g., singlet for methyl groups at δ 3.95 ppm) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]+ for hydrazine derivatives) .
- Elemental analysis : Ensure purity by matching calculated vs. observed C, H, N percentages (e.g., C: 58.21% observed vs. 58.42% calculated) .
Advanced Research Questions
Q. What strategies are effective for enhancing the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight critical modifications:
- Hydrazone moieties : Derivatives like 2-hydroxybenzaldehyde hydrazone show IC50 values of 0.326–4.31 µM across 57 cancer cell lines .
- Substituent optimization : Electron-withdrawing groups (e.g., Cl) at the phenyl ring improve cytotoxicity by enhancing target binding .
- Table: Bioactivity Trends
| Substituent Position | Functional Group | IC50 Range (µM) | Target Cell Lines |
|---|---|---|---|
| 4-Chlorophenyl | Hydrazone | 0.326–4.31 | Leukemia, Breast |
| 3,4-Dichlorophenyl | Benzohydrazide | 1.2–3.8 | Lung, Colon |
Q. How can conflicting bioactivity data for pyrazolo[3,4-d]pyrimidine derivatives across studies be resolved?
- Methodological Answer : Address discrepancies by:
- Standardizing assays : Use identical cell lines (e.g., NCI-60 panel) and protocols for IC50 determination .
- Computational modeling : Perform molecular docking to identify binding variations (e.g., EGFR kinase vs. VEGFR-2) .
- Meta-analysis : Compare logP, solubility, and metabolic stability to isolate pharmacokinetic confounders .
Q. What experimental approaches are recommended for investigating kinase inhibition mechanisms?
- Methodological Answer :
- Enzyme assays : Measure ATP competition using radioactive or fluorescence-based kinase assays (e.g., EGFR inhibition at IC50 = 0.45 µM) .
- Crystallography : Resolve co-crystal structures to map interactions (e.g., hydrogen bonds with kinase hinge regions) .
- Western blotting : Validate downstream signaling (e.g., reduced phosphorylation of ERK/AKT in treated cells) .
Data Analysis and Optimization
Q. How should researchers design dose-response experiments to minimize cytotoxicity false positives?
- Methodological Answer :
- Range-finding assays : Start with broad concentrations (0.1–100 µM) and narrow based on initial IC50 trends .
- Counter-screens : Test compounds on non-cancerous cell lines (e.g., HEK-293) to exclude non-specific toxicity .
- Statistical rigor : Use Hill slope analysis to confirm sigmoidal curves (R² > 0.95) and calculate selectivity indices .
Q. What methods are effective for scaling up pyrazolo[3,4-d]pyrimidine synthesis without compromising purity?
- Methodological Answer :
- Continuous flow chemistry : Improve heat/mass transfer for cyclocondensation steps .
- Recrystallization optimization : Screen solvents (e.g., ethanol vs. DMF) to balance yield (>70%) and purity (>95%) .
- Process analytics : Implement in-line HPLC monitoring to detect intermediates (e.g., hydrazine byproducts) .
Mechanistic and Target Engagement Studies
Q. How can target engagement be confirmed for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
- Methodological Answer :
- Cellular thermal shift assays (CETSA) : Measure target protein stabilization upon compound binding .
- SPR/BLI : Quantify binding kinetics (e.g., KD = 12 nM for EGFR using surface plasmon resonance) .
- RNAi knockdown : Correlate target gene silencing with compound efficacy (e.g., reduced viability in EGFR-depleted cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
